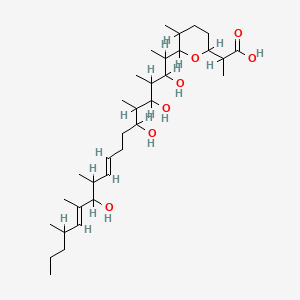
Griseochelin
Overview
Description
Griseochelin is a natural product that belongs to the family of siderophores, which are molecules that have a high affinity for iron. It is produced by the bacterium Streptomyces griseus, and its chemical structure consists of a cyclic peptide linked to a catecholate moiety. Griseochelin has been found to have several biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Scientific Research Applications
Antinociceptive and Anti-Inflammatory Effects
- Griseochelin exhibits potential antinociceptive and anti-inflammatory properties, as evidenced by its effects in various experimental models. For instance, octacosanol, isolated from Sabicea grisea var. grisea, a plant species related to Griseochelin, demonstrated significant inhibition of pain response and reduced inflammatory markers in mice (Oliveira et al., 2012).
Hepatoprotective Effects
- Griseochelin might also have hepatoprotective effects. A study on Physcia grisea, a species associated with Griseochelin, revealed its potential in treating liver diseases. The study indicated no significant effect on liver injury markers at certain dosages, suggesting its safety and efficacy in liver protection (Onu & Eze, 2021).
Mass Spectrometry Mapping in Fungal Cultures
- Mass spectrometry mapping studies involving Griseofulvin, a compound related to Griseochelin, have been conducted to understand its production in fungal cultures. This research provides insights into the ecological roles of such secondary metabolites in fungi (Sica et al., 2016).
Antiobesity Effects
- Extracts from species related to Griseochelin have shown antiobesity effects. For example, a study on Spergularia marina Griseb revealed its ability to reduce fat accumulation and improve lipid profiles in obese rats (Park et al., 2020).
Gene Regulatory Network Inference Technologies
- Gene regulatory networks (GRNs) play a crucial role in understanding molecular mechanisms in organisms. Griseochelin, due to its biological activities, could be a subject of interest in GRN studies, aiding in the discovery of potential drug targets and identification of biomarkers (Zhao et al., 2021).
Genetic Research Perspectives
- Understanding perceptions and ethical concerns around genetic research (GR) is vital. Griseochelin, as a biologically active compound, could be part of such research, emphasizing the need to consider diverse perspectives and ethical implications in GR (Ridgeway et al., 2019).
Glucocorticoid Receptor Research
- The role of glucocorticoids and their receptors (GR) in inflammatory conditions has been extensively studied. Research on compounds like Griseochelin could contribute to understanding the molecular mechanisms of GR action and the development of safer immune suppressants (Escoter-Torres et al., 2019).
Development and Disease Research
- Studies on gremlin and its role in lung development and diseases could potentially involve compounds like Griseochelin. Understanding the molecular mechanisms in these areas can lead to new therapeutic approaches (Costello et al., 2010).
properties
IUPAC Name |
2-[5-methyl-6-[(10E,14E)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCIULDTDFJACK-YADMGGFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)/C=C(\C)/C(C(C)/C=C/CCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Griseochelin | |
CAS RN |
91920-88-6, 95673-10-2 | |
| Record name | Griseochelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091920886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zincophorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095673102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



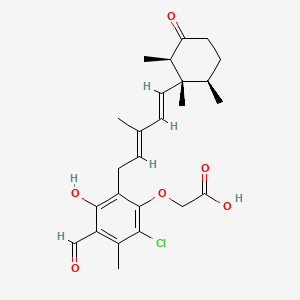
![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)
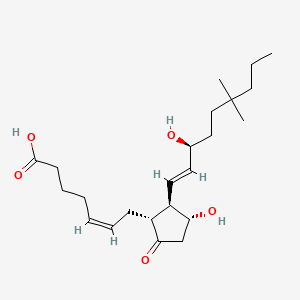
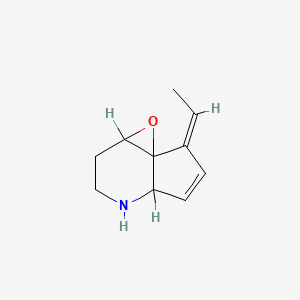

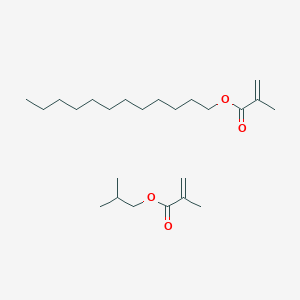
![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)
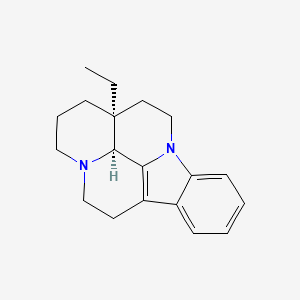

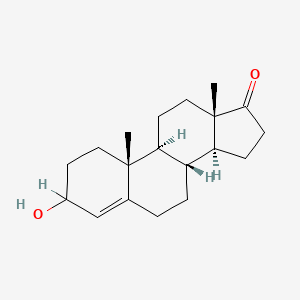
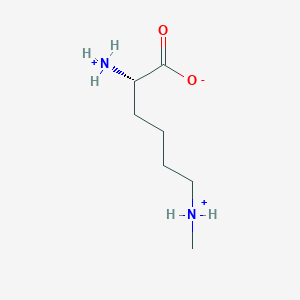
![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)